molecular formula C13H19NO4S B1453448 Tert-butyl 2-(phenylmethylsulfonamido)acetate CAS No. 1015856-04-8

Tert-butyl 2-(phenylmethylsulfonamido)acetate

Cat. No.: B1453448
CAS No.: 1015856-04-8
M. Wt: 285.36 g/mol
InChI Key: OMJINVPLYROQSX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(phenylmethylsulfonamido)acetate is a versatile chemical compound used in scientific research. Its applications range from organic synthesis to drug discovery, thanks to its unique properties. It has a molecular weight of 285.36 .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl [(benzylsulfonyl)amino]acetate . The InChI code is 1S/C13H19NO4S/c1-13(2,3)18-12(15)9-14-19(16,17)10-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed and dry .

Scientific Research Applications

Traceless Precatalyst for Sulfenate Anion Generation

Tert-butyl phenyl sulfoxide, a related compound, has been employed as a traceless precatalyst for generating sulfenate anions under basic conditions. It catalyzes the coupling of benzyl halides to trans-stilbenes, with the advantage of generating a gaseous byproduct, thereby facilitating the isolation of high-purity products. This method has enabled the synthesis of various trans-stilbenes with yields ranging from 39% to 98% (Zhang et al., 2015).

N-(Boc) Nitrone Equivalents

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been introduced as the first class of N-(Boc)-protected nitrone equivalents. Prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, these compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. They are valuable building blocks in organic synthesis due to their versatility and ease of preparation (Guinchard et al., 2005).

Anion Recognition by tert-Butanesulfinamide Derivatives

A series of tert-butanesulfinamide type compounds, featuring phenol receptors, demonstrated the ability to recognize various anions (chlorine, nitrate, acetate) through NMR titration experiments. The anion recognition capability was enhanced with increased acidity of the phenolic O–H group, indicating the potential for selective anion sensing applications (Shen et al., 2016).

Radical Cyclization for Synthesizing Benzothiophenes and Benzoselenophenes

The tert-butyl hydroperoxide-initiated radical cyclization of 2-alkynylthioanisoles or -selenoanisoles with sulfinic acids has been developed to synthesize 3-(arylsulfonyl)benzothiophenes or -benzoselenophenes. This process involves one C(sp3)-S(Se) bond cleavage and two C(sp2)-S(Se) bond formations, illustrating a novel approach to constructing these heterocycles under mild conditions (Xu et al., 2017).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

tert-butyl 2-(benzylsulfonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)9-14-19(16,17)10-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJINVPLYROQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNS(=O)(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672830
Record name tert-Butyl N-(phenylmethanesulfonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015856-04-8
Record name tert-Butyl N-(phenylmethanesulfonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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